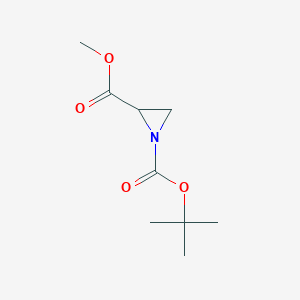

1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl aziridine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-5-6(10)7(11)13-4/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKDZMSOHBQKDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181212-90-8 | |

| Record name | 1-tert-butyl 2-methyl aziridine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate CAS number

An In-Depth Technical Guide to 1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate

Executive Summary: This guide provides a comprehensive technical overview of this compound (CAS No. 181212-90-8), a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. This document delineates its physicochemical properties, spectroscopic profile, synthesis, and purification protocols. A core focus is placed on the compound's reactivity, particularly the mechanistic aspects of its nucleophilic ring-opening reactions, which are fundamental to its utility. Furthermore, this guide explores its critical applications as a synthetic intermediate for complex, high-value molecules, including chiral compounds and pharmacologically active agents. Safety, handling, and storage protocols are also detailed to ensure its proper use in a research and development setting.

Introduction

The aziridine motif, a three-membered nitrogen-containing heterocycle, is a cornerstone of synthetic chemistry due to its unique combination of stability and reactivity. The inherent ring strain of aziridines makes them susceptible to controlled ring-opening reactions, providing a powerful method for the stereoselective introduction of nitrogen-containing functional groups.

This compound, also known as N-Boc-aziridine-2-carboxylic acid methyl ester, is a particularly valuable derivative.[1] Its structure is distinguished by two key features:

-

N-Boc Protection: The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. This electron-withdrawing group serves a dual purpose: it activates the aziridine ring towards nucleophilic attack and provides a stable, yet readily cleavable, protecting group that is resistant to many basic and nucleophilic conditions.[2]

-

C2-Methyl Ester: The presence of a methyl carboxylate group at the C2 position provides a synthetic handle for further elaboration and influences the regioselectivity of ring-opening reactions.

This strategic combination of functional groups makes the title compound a versatile intermediate for constructing complex molecular architectures, particularly α- and β-amino acid derivatives, which are prevalent in pharmaceuticals and biologically active natural products.[3][4]

Physicochemical Properties and Data

The fundamental properties of this compound are summarized below. This data is critical for experimental design, reaction setup, and safe handling.

| Property | Value | Reference(s) |

| CAS Number | 181212-90-8 | [1][5] |

| Molecular Formula | C₉H₁₅NO₄ | [1][3][5] |

| Molecular Weight | 201.22 g/mol | [1][3][5] |

| Synonyms | N-Boc-Aziridine-2-carboxylic acid methyl ester | [1] |

| Appearance | Colorless to Light Yellow Liquid | [3] |

| Purity | ≥96% | [1] |

| Storage Conditions | 2-8°C, Sealed in dry conditions | [1][5] |

| SMILES | O=C(N1C(C(OC)=O)C1)OC(C)(C)C | [1] |

Spectroscopic Profile:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons (a singlet at ~1.5 ppm), the methyl ester protons (a singlet at ~3.7 ppm), and the diastereotopic protons of the aziridine ring (multiplets in the 2.0-3.0 ppm region).

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyls of the Boc group (~160 ppm) and the ester (~170 ppm), the quaternary carbon (~82 ppm) and methyl carbons (~28 ppm) of the Boc group, the methoxy carbon (~52 ppm), and the carbons of the aziridine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong C=O stretching frequencies for the carbamate and ester functional groups, typically in the range of 1700-1750 cm⁻¹.

Synthesis and Purification

The synthesis of N-activated aziridine-2-carboxylates can be achieved through several established routes. A common and reliable method involves the intramolecular cyclization of a β-amino alcohol precursor, which can be derived from a natural amino acid like L-serine. This approach ensures good control over stereochemistry if a chiral starting material is used.

Representative Synthesis Protocol

This protocol describes a generalized two-step synthesis starting from L-serine methyl ester.

Step 1: N-Boc Protection of Serine Methyl Ester

-

Dissolve L-serine methyl ester hydrochloride (1 equivalent) in a suitable solvent mixture, such as dichloromethane (DCM) and water.

-

Cool the solution to 0°C using an ice bath.

-

Add a base, such as triethylamine (TEA) or sodium bicarbonate (2.5 equivalents), to neutralize the hydrochloride salt and basify the solution.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC analysis indicates complete consumption of the starting material.

-

Perform an aqueous workup: extract the organic layer, wash sequentially with dilute acid (e.g., 1M HCl) and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-serine methyl ester.[6]

Step 2: Intramolecular Cyclization to Aziridine

-

Dissolve the N-Boc-serine methyl ester (1 equivalent) from the previous step in anhydrous tetrahydrofuran (THF).

-

Add triphenylphosphine (PPh₃, 1.5 equivalents) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Add a dialkyl azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents), dropwise to the solution.[7] This initiates a Mitsunobu reaction.

-

Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature, stirring overnight.

-

Monitor the reaction by TLC. Upon completion, remove the solvent in vacuo.

-

Purify the crude product using flash column chromatography (silica gel) with a hexane/ethyl acetate gradient to isolate the pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic value of this compound stems from the high reactivity of its strained ring. The electron-withdrawing N-Boc and C2-ester groups polarize the C-N bonds, making the ring carbons electrophilic and highly susceptible to attack by nucleophiles.

Nucleophilic Ring-Opening

The cornerstone reaction is the nucleophilic ring-opening, which proceeds with high regioselectivity. Due to the combined steric hindrance of the C2-substituent and the electronic influence of the ester, nucleophilic attack predominantly occurs at the C3 (β) position. This reaction provides a direct route to a diverse array of β-substituted-α-amino acid derivatives.

General Protocol for Nucleophilic Ring-Opening:

-

Dissolve the aziridine (1 equivalent) in a suitable aprotic solvent (e.g., THF, DMF).

-

Add the desired nucleophile (e.g., organocuprates, amines, thiols, azides), often in excess (1.5-3 equivalents).

-

The reaction may be catalyzed by a Lewis acid (e.g., BF₃·OEt₂) to further enhance the electrophilicity of the ring carbons.[8]

-

Stir the mixture at an appropriate temperature (ranging from 0°C to reflux) for several hours to days, monitoring progress by TLC.

-

Upon completion, quench the reaction appropriately (e.g., with saturated aqueous NH₄Cl).

-

Isolate the product through an aqueous workup followed by purification via column chromatography.

Mechanistic Diagram

Caption: Nucleophilic attack at the C3 position of the activated aziridine ring.

Applications in Research and Drug Development

This compound is not an end-product but a high-value intermediate. Its utility is primarily in providing access to complex molecular scaffolds that are difficult to synthesize via other methods.

-

Chiral Synthesis: When prepared in an enantiomerically pure form, it serves as a chiral building block for asymmetric synthesis. The ring-opening reactions typically proceed with inversion of configuration at the center of attack, allowing for precise control over the stereochemistry of the final product.[3]

-

Pharmaceutical Intermediates: The compound is a precursor for synthesizing modified amino acids, peptidomimetics, and other nitrogenous compounds of interest in drug discovery.[3][9] Its structure is a key component in the synthesis of molecules targeting a range of therapeutic areas, including enzyme inhibitors and anticancer agents.[10]

-

Fine Chemicals: Beyond pharmaceuticals, it is used in the synthesis of agrochemicals and other specialized materials where the introduction of a specific nitrogen-containing functionality is required.[3]

Safety, Handling, and Storage

As with all reactive chemical intermediates, proper handling is essential to ensure laboratory safety.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302).[5] It should be handled with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Precautionary Measures:

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place. For long-term stability, refrigeration at 2-8°C is recommended.[1][5]

Conclusion

This compound is a synthetically versatile and powerful building block. The strategic placement of an activating N-Boc group and a C2-ester function transforms the simple aziridine core into a precise tool for constructing complex, nitrogen-containing molecules. Its ability to undergo highly regioselective ring-opening reactions makes it an indispensable intermediate for researchers in drug development and advanced organic synthesis. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the creation of novel chemical entities.

References

-

(R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate . MySkinRecipes. [Link]

-

(R)-tert-Butyl 2-methylaziridine-1-carboxylate . MySkinRecipes. [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature . ResearchGate. [Link]

-

The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine . National Institutes of Health (NIH). [Link]

-

Synthesis and Reactions of Aziridine-2-Carboxylic Esters . Radboud University Repository. [Link]

-

tert-Butyl 2-methylaziridine-1-carboxylate . Cenmed. [Link]

-

Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate . Organic Syntheses. [Link]

-

Photocatalytic Esterification under Mitsunobu Reaction Conditions Mediated by Flavin . The Royal Society of Chemistry. [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions . National Institutes of Health (NIH). [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. (R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate [myskinrecipes.com]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. 181212-90-8|this compound|BLD Pharm [bldpharm.com]

- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. (R)-tert-Butyl 2-methylaziridine-1-carboxylate [myskinrecipes.com]

- 10. Buy (R)-tert-butyl 2-methylaziridine-1-carboxylate | 129319-91-1 [smolecule.com]

An In-depth Technical Guide to 1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate, a pivotal chiral building block in modern organic synthesis and medicinal chemistry. This document delineates its fundamental properties, provides detailed methodologies for its synthesis and characterization, explores its chemical reactivity—with a focus on nucleophilic ring-opening reactions—and discusses its application in the synthesis of significant pharmaceutical agents.

Core Molecular Attributes

This compound is a diester of aziridine-1,2-dicarboxylic acid, featuring a tert-butyl ester group on the nitrogen atom (N-1) and a methyl ester group at the C-2 position of the aziridine ring. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group and activates the aziridine ring, rendering it susceptible to nucleophilic attack, a cornerstone of its synthetic utility.

| Property | Value | Source(s) |

| Molecular Weight | 201.22 g/mol | [1][2] |

| Molecular Formula | C₉H₁₅NO₄ | [1][2] |

| CAS Number | 181212-90-8 | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Purity | Typically ≥96% | [1][2] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [1][2] |

Synthesis and Mechanism

The synthesis of this compound is not widely detailed in publicly available literature. However, a robust and analogous synthesis for N-Boc protected aziridines proceeds via a two-step sequence from an appropriate amino alcohol. A plausible and illustrative synthetic pathway is the asymmetric aziridination of a suitable α,β-unsaturated ester.

Exemplary Synthetic Protocol: Asymmetric Aziridination

A common strategy for the asymmetric synthesis of aziridine-2-carboxylates involves the reaction of an electron-deficient alkene with a nitrene precursor in the presence of a chiral catalyst.

Step 1: Synthesis of the Precursor, Methyl 2-(N-Boc-amino)acrylate

This precursor can be synthesized from serine methyl ester hydrochloride through N-protection with di-tert-butyl dicarbonate (Boc₂O) followed by elimination.

Step 2: Asymmetric Aziridination

The asymmetric aziridination of the acrylate precursor can be achieved using various catalytic systems. A well-established method involves the use of a chiral catalyst to direct the stereochemistry of the aziridine formation.

Experimental Protocol: Synthesis of a Chiral Aziridine Derivative (Analogous)

This protocol is adapted from established methods for the synthesis of similar chiral aziridine derivatives and serves as an illustrative guide.

-

Preparation of the Imine: To a solution of the desired aldehyde or ketone in an appropriate solvent (e.g., dichloromethane), add a chiral amine or sulfinamide (e.g., tert-butanesulfinamide) and a drying agent (e.g., MgSO₄). Stir the mixture at room temperature until imine formation is complete, as monitored by TLC or NMR.

-

Aziridination: Cool the solution of the imine to a low temperature (e.g., -78 °C). In a separate flask, prepare a solution of a suitable ylide (e.g., from trimethylsulfonium iodide and a strong base like NaH). Add the ylide solution dropwise to the imine solution.

-

Reaction Monitoring and Work-up: Allow the reaction to proceed at low temperature, monitoring its progress by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-protected aziridine-2-carboxylate.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. While a publicly available, comprehensive dataset is scarce, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Predicted ¹H and ¹³C NMR Data

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| tert-Butyl | ~1.45 | s | 9H | -C(CH₃)₃ |

| Methyl Ester | ~3.75 | s | 3H | -OCH₃ |

| Aziridine CH₂ | ~2.3-2.5 | m | 2H | -CH₂- (ring) |

| Aziridine CH | ~3.0-3.2 | m | 1H | -CH- (ring) |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| tert-Butyl (CH₃) | ~28 | -C(CH₃)₃ |

| tert-Butyl (quaternary C) | ~82 | -C(CH₃)₃ |

| Methyl Ester (CH₃) | ~52 | -OCH₃ |

| Aziridine (CH₂) | ~34 | -CH₂- (ring) |

| Aziridine (CH) | ~38 | -CH- (ring) |

| Carbonyl (Boc) | ~160 | N-C=O |

| Carbonyl (Methyl Ester) | ~170 | C-C=O |

Predicted Fourier-Transform Infrared (FTIR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2930 | Medium | C-H stretch (aliphatic) |

| ~1750 | Strong | C=O stretch (methyl ester) |

| ~1700 | Strong | C=O stretch (Boc carbamate) |

| ~1370, ~1390 | Medium | C-H bend (tert-butyl) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1160 | Strong | C-O stretch (carbamate) |

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound is primarily derived from the high ring strain of the aziridine heterocycle, which facilitates stereospecific ring-opening reactions with a variety of nucleophiles. The N-Boc group activates the ring towards nucleophilic attack, which typically occurs at the less substituted C-3 position, leading to the formation of valuable α- or β-amino acid derivatives.

Regioselective Ring-Opening Reactions

The regioselectivity of the ring-opening is influenced by the nature of the nucleophile and the reaction conditions. Generally, "soft" nucleophiles attack the C-3 position, while "hard" nucleophiles may show less selectivity.

Caption: Nucleophilic ring-opening of the aziridine.

Experimental Protocol: General Procedure for Nucleophilic Ring-Opening

-

Reaction Setup: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., THF, CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Nucleophile: Add the desired nucleophile (e.g., an organocuprate, thiol, or amine; 1.1-1.5 equivalents) to the solution. The reaction may be performed at temperatures ranging from -78 °C to room temperature, depending on the reactivity of the nucleophile.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated NH₄Cl for organometallic reagents).

-

Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent. Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting product by flash column chromatography.

Applications in Pharmaceutical Synthesis

The chiral non-racemic nature of this compound makes it a valuable starting material for the synthesis of complex, stereochemically defined pharmaceutical agents.

-

Oseltamivir (Tamiflu®): The synthesis of the neuraminidase inhibitor Oseltamivir, used for the treatment of influenza, has been accomplished through various routes, some of which utilize chiral aziridine intermediates. The aziridine moiety serves as a precursor to one of the amino groups in the final molecule, with the ring-opening reaction being a key step in introducing the required stereochemistry.[4][5][6][7]

-

HIV Protease Inhibitors: Aziridine-containing compounds have been investigated as inhibitors of HIV-1 protease.[8][9] The strained aziridine ring can act as an electrophilic trap for nucleophilic residues in the enzyme's active site, leading to irreversible inhibition. This compound can serve as a building block for the synthesis of peptidomimetic inhibitors where the aziridine is incorporated to covalently modify the enzyme.[8]

Safety and Handling

This compound is classified as harmful if swallowed (H302). As with all aziridine-containing compounds, it should be handled with care due to the potential for toxicity and mutagenicity.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling this compound. Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

-

First Aid:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If on Skin: Wash with plenty of soap and water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable chiral building block in organic synthesis. Its key attributes—the strained aziridine ring activated by an N-Boc group—allow for predictable and stereospecific nucleophilic ring-opening reactions. This reactivity has been harnessed in the synthesis of complex and medicinally important molecules, including antiviral agents. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective application in research and drug development.

References

-

Leverett, B. D. (1995). Aziridine inhibitors of HIV-1 protease. Purdue University. Available at: [Link]

-

Wong, Y. (2024). A review on influenza A virus and relevant drugs. ResearchGate. Available at: [Link]

-

Trost, B. M., & Zhang, T. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). NIH Public Access. Available at: [Link]

-

Macmillan Group. (n.d.). SUPPLEMENTARY INFORMATION. Princeton University. Available at: [Link]

-

Wikipedia. (2023). Oseltamivir total synthesis. Available at: [Link]

-

Kim, B. M., et al. (2004). Synthesis of a Chiral Aziridine Derivative as a Versatile Intermediate for HIV Protease Inhibitors. Organic Letters, 6(5), 755-758. Available at: [Link]

-

Muregi, F. M., & Chibale, K. (2020). The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? Tetrahedron Letters, 61(30), 152175. Available at: [Link]

-

ResearchGate. (n.d.). Retrosynthetic plan for oseltamivir acid 2 using HWE reaction. Available at: [Link]

-

Ghosh, A. K., et al. (2020). Design, Synthesis, and X-ray Studies of Potent HIV-1 Protease Inhibitors with P2-Carboxamide Functionalities. Journal of Medicinal Chemistry, 63(6), 2977-2991. Available at: [Link]

-

Wulff, W. D. (2010). Catalytic Asymmetric Aziridination with Catalysts Derived from VAPOL and VANOL. Synlett, 2010(1), 1-21. Available at: [Link]

-

Tabatabai, M., Herrmann, M., & Ritter, H. (2016). Amino-functionalized (meth)acryl polymers by use of a solvent-polarity sensitive protecting group (Br-t-BOC). Beilstein Journal of Organic Chemistry, 12, 344-351. Available at: [Link]

-

The Royal Society of Chemistry. (2012). 2-Methyl-4-oxo-4-phenylbutyronitrile (9e): 1H NMR (500 MHz, CDCl3) δ: 1. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylates. Available at: [Link]

-

Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Available at: [Link]

-

PubChem. (n.d.). AZIRIDINE, 1-tert-BUTYL-. Available at: [Link]

-

ResearchGate. (n.d.). Stereofacial Assembly of Engineered Multichiral Aziridines via B/Si Ylide Insertion. Available at: [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Available at: [Link]

-

Ghosh, A. K., et al. (2008). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. Journal of Medicinal Chemistry, 51(18), 5693-5705. Available at: [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl acrylate. Available at: [Link]

-

MySkinRecipes. (n.d.). (R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate. Available at: [Link]

-

Semantic Scholar. (n.d.). Amino-functionalized (meth)acryl polymers by use of a solvent-polarity sensitive protecting group (Br-t-BOC). Available at: [Link]

-

ResearchGate. (n.d.). Infrared spectra and UV-induced photochemistry of methyl aziridine-2-carboxylate isolated in argon and xenon matrices. Available at: [Link]

-

Pastó, M., et al. (1997). A Catalytic Asymmetric Synthesis of N-Boc-beta-Methylphenylalanines. The Journal of Organic Chemistry, 62(24), 8425-8431. Available at: [Link]

-

Semantic Scholar. (n.d.). Aziridine-mediated asymmetric synthesis of quaternary β-amino acids using 2H-azirine 2-carboxylate esters. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. web.pdx.edu [web.pdx.edu]

- 4. researchgate.net [researchgate.net]

- 5. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 7. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. "Aziridine inhibitors of HIV-1 protease" by Betsy Diann Leverett [docs.lib.purdue.edu]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to N-Boc-2-carbomethoxyaziridine: Synthesis, Reactivity, and Application

Abstract

N-Boc-2-carbomethoxyaziridine is a cornerstone chiral building block in modern organic synthesis. Its unique structural features—a strained three-membered ring activated by an N-tert-butoxycarbonyl (Boc) group and functionalized with a methyl ester—render it a versatile precursor for the stereoselective synthesis of a diverse array of nitrogen-containing compounds. The high ring strain (~26-27 kcal/mol) provides a potent thermodynamic driving force for nucleophilic ring-opening reactions, while the electron-withdrawing Boc group enhances the electrophilicity of the ring carbons, facilitating reactions under mild conditions.[1] This guide provides an in-depth analysis of its synthesis, physicochemical properties, spectroscopic signature, and critically, the principles governing its reactivity and its application in the synthesis of non-proteinogenic amino acids and complex heterocyclic scaffolds.

Introduction: A Versatile Chiral Synthon

The aziridine ring is the nitrogen-containing analogue of an epoxide, and like epoxides, its inherent ring strain makes it an excellent electrophile.[1] In the case of N-Boc-2-carbomethoxyaziridine, this reactivity is finely tuned. The N-Boc group serves a dual purpose: it "activates" the ring by making the nitrogen a better leaving group, thereby increasing the electrophilicity of the C2 and C3 carbons, and it provides a stable, acid-labile protecting group that is orthogonal to many other functionalities.[2] The carbomethoxy group at the C2 position not only offers a handle for further synthetic transformations but also plays a crucial role in directing the regioselectivity of ring-opening reactions.

This combination of features makes N-Boc-2-carbomethoxyaziridine an invaluable tool for drug development professionals and researchers aiming to introduce nitrogen-containing stereocenters with high fidelity.

Synthesis and Preparation

The most common and reliable route to enantiopure N-Boc-2-carbomethoxyaziridine originates from readily available chiral pool starting materials, typically L- or D-serine methyl ester. The synthesis follows a well-established pathway involving activation of the hydroxyl group, followed by intramolecular nucleophilic substitution.

The causality behind this pathway is rooted in achieving a clean intramolecular SN2 reaction.

-

N-Boc Protection: The amine of serine methyl ester is first protected to prevent it from acting as a nucleophile in subsequent steps.

-

Hydroxyl Group Activation: The primary alcohol is converted into a good leaving group, commonly a mesylate or tosylate. This is a critical step, as the hydroxyl group itself is a poor leaving group.

-

Intramolecular Cyclization: Treatment with a non-nucleophilic base deprotonates the Boc-protected amine. The resulting anion acts as an intramolecular nucleophile, displacing the mesylate/tosylate group to form the strained aziridine ring with inversion of stereochemistry at the C3 position.

Caption: General workflow for the synthesis of N-Boc-2-carbomethoxyaziridine.

Physicochemical and Spectroscopic Profile

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₁₅NO₄ |

| Molecular Weight | 201.22 g/mol |

| Appearance | Typically a colorless to pale yellow oil |

| Stereochemistry | Available in both (R) and (S) enantiomers |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the structure and purity of the aziridine. The data presented below are typical values; minor variations may occur based on the solvent and instrument used.

Table 1: Typical ¹H NMR Spectral Data (CDCl₃, 500 MHz)

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment | Protons |

| ~3.75 | s | - | -OCH₃ | 3H |

| ~3.20 | dd | ~6.5, 3.5 | H-2 (CH) | 1H |

| ~2.55 | d | ~6.5 | H-3 (CH₂) | 1H |

| ~2.30 | d | ~3.5 | H-3 (CH₂) | 1H |

| ~1.45 | s | - | -C(CH₃)₃ (Boc) | 9H |

Rationale: The diastereotopic protons on C3 appear as distinct doublets, coupling to the C2 proton. The C2 proton is subsequently split into a doublet of doublets by the two C3 protons. The methyl ester and Boc group protons appear as sharp singlets.

Table 2: Typical ¹³C NMR Spectral Data (CDCl₃, 125 MHz)

| Chemical Shift (δ ppm) | Assignment |

| ~169.0 | C=O (Ester) |

| ~159.0 | C=O (Boc) |

| ~81.0 | -C (CH₃)₃ (Boc) |

| ~52.5 | -OC H₃ |

| ~35.0 | C-2 |

| ~33.5 | C-3 |

| ~28.0 | -C(C H₃)₃ (Boc) |

Table 3: Typical IR Spectral Data (thin film, cm⁻¹)

| Wavenumber (cm⁻¹) | Assignment |

| ~2980 | C-H stretch (aliphatic) |

| ~1750 | C=O stretch (ester) |

| ~1700 | C=O stretch (carbamate, Boc) |

| ~1370, 1390 | gem-dimethyl split (Boc) |

| ~1160 | C-O stretch |

Chemical Reactivity and Mechanistic Considerations

The synthetic utility of N-Boc-2-carbomethoxyaziridine is dominated by nucleophilic ring-opening reactions. The regiochemical outcome—attack at C2 versus C3—is the most critical parameter and is dictated by the nature of the nucleophile and the presence or absence of a Lewis acid catalyst.

The Role of the N-Boc Group

The Boc group activates the aziridine ring towards nucleophilic attack by stabilizing the partial negative charge that develops on the nitrogen atom in the transition state. This electronic effect lowers the activation energy for ring-opening compared to non-activated (e.g., N-alkyl) aziridines.[2]

Nucleophilic Ring-Opening Reactions

The reaction proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the carbon center that is attacked.

-

Attack at C3 (β-attack): This is the sterically favored pathway. Most heteroatom nucleophiles (e.g., halides, azides, thiols, alcohols) and "soft" carbon nucleophiles like organocuprates will preferentially attack the less substituted C3 position.[1] This pathway leads to the formation of α-amino acid derivatives.

-

Attack at C2 (α-attack): Attack at the more substituted C2 position is electronically favored due to the electron-withdrawing carbomethoxy group, but it is sterically more hindered. This pathway is generally observed with "hard" carbon nucleophiles such as Grignard reagents or organolithium compounds, often in the absence of a Lewis acid. This route provides access to β-amino acid derivatives. The ester functionality is also susceptible to attack by these hard nucleophiles, which can be a competing side reaction.[1]

Lewis Acid Catalysis

The introduction of a Lewis acid (e.g., BF₃·OEt₂, Ti(OiPr)₄, Yb(OTf)₃) dramatically enhances the reactivity of the aziridine and can influence the regioselectivity.[3][4] The Lewis acid coordinates to the carbonyl oxygen of the Boc group or the ester, further polarizing the C-N bonds and increasing the electrophilicity of the ring carbons. This coordination often favors attack at the C3 position by stabilizing the transition state leading to the α-amino acid product.[4]

Caption: Regiochemical outcomes of nucleophilic ring-opening of the aziridine.

Applications in Asymmetric Synthesis

The ability to control the regioselective opening of N-Boc-2-carbomethoxyaziridine provides a powerful platform for the asymmetric synthesis of valuable chiral molecules.

Synthesis of Non-proteinogenic Amino Acids

This is the most prominent application. By selecting the appropriate nucleophile, either α- or β-amino acids with diverse side chains can be synthesized with high enantiomeric purity, starting from a single chiral precursor.

-

β-attack (Path A) leads to α-amino acids.

-

α-attack (Path B) leads to β-amino acids.

Elaboration into Complex Heterocycles

The ring-opened products are bifunctional molecules containing an amine and an ester, which can be readily elaborated into more complex structures such as piperidines, pyrrolidines, and other biologically relevant azaheterocycles.[5][6]

Caption: Synthetic utility of N-Boc-2-carbomethoxyaziridine.

Experimental Protocols

The following protocols are illustrative and should be adapted based on specific substrates and laboratory conditions. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: Synthesis of (S)-N-Boc-2-carbomethoxyaziridine from L-Serine Methyl Ester

This protocol is a representative procedure based on established chemical transformations.

-

N-Protection: To a stirred solution of L-serine methyl ester hydrochloride (1.0 eq) and triethylamine (2.2 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise. Allow the mixture to warm to room temperature and stir for 12 hours. Work up by washing with dilute acid, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield N-Boc-L-serine methyl ester.

-

Mesylation: Dissolve the product from the previous step in DCM and cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir at 0 °C for 2 hours. Monitor by TLC for the disappearance of starting material.

-

Cyclization: Without workup, add methanol to the reaction mixture, followed by anhydrous potassium carbonate (K₂CO₃, 3.0 eq). Stir vigorously at room temperature for 16-24 hours. Filter the solids and concentrate the filtrate. Purify the residue by flash column chromatography (e.g., 10-20% ethyl acetate in hexanes) to afford the title compound as a colorless oil.

Protocol: Regioselective Ring-Opening with a Cuprate Reagent (β-attack)

-

Cuprate Formation: In a flame-dried flask under argon, suspend CuI (1.1 eq) in anhydrous THF at -78 °C. Add the organolithium or Grignard reagent (e.g., MeLi, 2.2 eq) dropwise and stir for 30 minutes to form the Gilman cuprate.

-

Ring-Opening: To the freshly prepared cuprate solution, add a solution of (S)-N-Boc-2-carbomethoxyaziridine (1.0 eq) in THF dropwise at -78 °C. Stir the reaction at this temperature for 2-4 hours.

-

Quenching and Workup: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to yield the N-Boc-α-amino acid methyl ester derivative.

Safety and Handling

N-Boc-2-carbomethoxyaziridine, like other aziridines, should be handled with care due to its potential reactivity and biological activity.

-

Handling: Use in a well-ventilated chemical fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from acids and strong oxidizing agents. For long-term storage, refrigeration is recommended.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

-

Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

-

Ha, H.-J., et al. (2003). Lewis acid-catalyzed stereospecific ring expansion of aziridine-2-carboxylates to imidazolidin-2-ones. Chemical Communications. Retrieved from [Link]

- Baldwin, J., Spivey, A., Schofield, C., & Sweeney, J. (1993). Amino acid synthesis via ring opening of N-sulphonyl aziridine-2-carboxylate esters with organometallic reagents. Tetrahedron.

-

Singh, G. S., & K-M, M. (2012). Aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. Heterocycles, 85(12), 2847-2877. Retrieved from [Link]

-

Scott, P. J. H., et al. (2011). Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. European Journal of Organic Chemistry, 2011(15), 2845-2851. Retrieved from [Link]

-

Ha, J., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1280633. Retrieved from [Link]

-

Ha, J., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11. Retrieved from [Link]

-

Al-Zoubi, R. M., et al. (2018). An Easy Route to Aziridine Ketones and Carbinols. Molecules, 23(11), 2993. Retrieved from [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioorg.org [bioorg.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]

- 6. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate is a chiral three-membered heterocyclic compound of significant interest in modern organic synthesis and medicinal chemistry. Its unique structural features, including a strained aziridine ring, a stereocenter at the C2 position, and orthogonal N-Boc and methyl ester protecting groups, render it a valuable and versatile building block. This guide provides a comprehensive overview of its structure, stereochemistry, synthesis, and reactivity, with a focus on its application as a precursor for chiral nitrogen-containing molecules. Detailed experimental insights and protocols are provided to facilitate its practical application in a research and development setting.

Introduction: The Significance of a Strained Chiral Building Block

Aziridines, the nitrogen-containing analogs of epoxides, are highly valuable intermediates in organic synthesis due to the inherent strain of their three-membered ring (approximately 26-27 kcal/mol), which makes them susceptible to regio- and stereoselective ring-opening reactions.[1] The introduction of a chiral center and activating groups on the nitrogen atom and a carbon of the aziridine ring, as seen in (R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate, provides a powerful tool for the synthesis of enantiomerically pure compounds.[2][3] This specific molecule serves as a key intermediate in the preparation of chiral amino acids, alkaloids, and other biologically active nitrogenous compounds.[1][4]

The N-tert-butoxycarbonyl (Boc) group serves as an activating group, increasing the electrophilicity of the ring carbons and facilitating nucleophilic attack.[2] Furthermore, the Boc group is amenable to deprotection under relatively mild acidic conditions.[5] The methyl ester at the C2 position provides a handle for further functionalization or can be a precursor to other functional groups. The defined (R)-stereochemistry at the C2 position is crucial for its application in asymmetric synthesis, allowing for the transfer of chirality into more complex target molecules.

This guide will delve into the structural elucidation, stereoselective synthesis, and characteristic reactivity of this important chiral building block, providing the necessary technical details for its effective utilization in the laboratory.

Structural Elucidation and Key Physicochemical Properties

The fundamental structure of the topic compound is defined by a three-membered aziridine ring with a tert-butoxycarbonyl group attached to the nitrogen atom and a methyl carboxylate group at the C2 carbon. The stereochemistry at the C2 carbon is designated as (R).

| Property | Value | Source |

| IUPAC Name | 1-(tert-butyl) 2-methyl (R)-aziridine-1,2-dicarboxylate | [6] |

| CAS Number | 1239355-46-4 | [6] |

| Molecular Formula | C₉H₁₅NO₄ | [6] |

| Molecular Weight | 201.22 g/mol | [6] |

| Appearance | Colorless to Light Yellow Liquid | [4] |

| Storage Conditions | Store at -20°C, sealed under dry conditions | [3] |

Spectroscopic Characterization (Predicted)

¹H NMR (predicted):

-

tert-Butyl group: A characteristic singlet at approximately 1.4-1.5 ppm, integrating to 9H.

-

Methyl ester group: A singlet around 3.7-3.8 ppm, integrating to 3H.

-

Aziridine ring protons: The protons on the three-membered ring will appear as a set of coupled multiplets in the upfield region, typically between 2.0 and 3.5 ppm. The proton at C2 will be a doublet of doublets, and the two diastereotopic protons at C3 will each be a doublet of doublets, showing both geminal and vicinal coupling.

¹³C NMR (predicted):

-

tert-Butyl group: A quaternary carbon signal around 80-82 ppm and the methyl carbons at approximately 28 ppm.

-

Methyl ester group: The carbonyl carbon will resonate around 170-172 ppm, and the methoxy carbon will be near 52-53 ppm.

-

N-Boc carbonyl: The carbonyl carbon of the Boc group will appear around 155-160 ppm.

-

Aziridine ring carbons: The C2 and C3 carbons of the strained ring will be in the range of 30-45 ppm.

Stereoselective Synthesis: A Pathway from Chiral Amino Acids

The most logical and widely employed strategy for the stereoselective synthesis of chiral aziridine-2-carboxylates is the intramolecular cyclization of a corresponding chiral β-amino alcohol precursor.[2][7] The readily available and enantiopure amino acid, (R)-serine, serves as an ideal starting material. The synthesis involves a multi-step sequence that retains the stereochemical integrity of the starting material.

Synthetic Workflow

The overall transformation from (R)-serine methyl ester to the target aziridine is depicted below. This process involves the protection of the amine, activation of the hydroxyl group, and subsequent base-mediated intramolecular cyclization.

Caption: Synthetic workflow for (R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure based on established methods for the synthesis of N-Boc-aziridines from serine derivatives.[8][9]

Step 1: Synthesis of N-Boc-(R)-Serine Methyl Ester

-

To a stirred solution of (R)-serine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) at 0 °C, add triethylamine (2.2 eq) dropwise.

-

After stirring for 15 minutes, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in CH₂Cl₂ dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-Boc-(R)-serine methyl ester, which can often be used in the next step without further purification.

Step 2: Synthesis of (R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate

-

Dissolve the N-Boc-(R)-serine methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

-

Stir the mixture at 0 °C for 1-2 hours, monitoring the formation of the mesylate intermediate by TLC.

-

To the reaction mixture, add a strong, non-nucleophilic base such as potassium carbonate (K₂CO₃, 3.0 eq) or 1,8-diazabicycloundec-7-ene (DBU, 1.5 eq).

-

Warm the reaction to room temperature and stir for 18-24 hours to effect the intramolecular cyclization.

-

Monitor the formation of the aziridine by TLC.

-

Upon completion, filter the reaction mixture to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield the pure (R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate.

Reactivity and Synthetic Applications: The Ring-Opening Chemistry

The synthetic utility of (R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate lies in the regio- and stereoselective ring-opening of its strained three-membered ring by a wide variety of nucleophiles. The N-Boc group activates the aziridine, making the ring carbons more electrophilic.

General Principles of Ring-Opening

Nucleophilic attack can, in principle, occur at either C2 or C3 of the aziridine ring. The regioselectivity is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of Lewis acids. For N-acyl aziridine-2-carboxylates, nucleophilic attack generally occurs at the less substituted C3 position, proceeding via an Sₙ2 mechanism with inversion of stereochemistry.[2]

Caption: General mechanism of nucleophilic ring-opening of the aziridine.

Reactions with Carbon Nucleophiles

Organometallic reagents, such as Grignard reagents and organocuprates, are effective carbon nucleophiles for the ring-opening of activated aziridines. These reactions provide a direct route to the synthesis of non-proteinogenic α-amino acids with a new carbon-carbon bond at the β-position.

Exemplary Protocol: Ring-Opening with an Organocuprate

-

In a flame-dried flask under an inert atmosphere (e.g., argon), prepare a solution of the organocuprate reagent (e.g., lithium dimethylcuprate) by adding methyllithium (2.0 eq) to a suspension of copper(I) iodide (1.0 eq) in anhydrous THF at -78 °C.

-

To this solution, add a solution of (R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate (1.0 eq) in anhydrous THF dropwise at -78 °C.

-

Stir the reaction mixture at -78 °C for several hours, monitoring the consumption of the starting material by TLC.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting β-methyl-α-amino acid derivative by flash column chromatography.

Reactions with Heteroatom Nucleophiles

A variety of heteroatom nucleophiles, including amines, thiols, azides, and halides, can be employed to open the aziridine ring, leading to the formation of α,β-diamino acids, β-thio-α-amino acids, and β-azido-α-amino acids, respectively. These products are valuable precursors for a wide range of biologically active molecules.[10]

Conclusion and Future Outlook

(R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate is a highly valuable and versatile chiral building block in modern organic synthesis. Its stereoselective synthesis from readily available (R)-serine and its susceptibility to regio- and stereoselective ring-opening reactions make it an ideal precursor for the synthesis of a diverse array of enantiomerically pure nitrogen-containing compounds. The principles and protocols outlined in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this powerful synthetic intermediate in their research endeavors. The continued exploration of the reactivity of this and related chiral aziridines will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new biologically active molecules.

References

- Righi, G., et al. (2008). Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns.

- Macmillan Group, Princeton University. Supplementary Information.

- Tanner, D. (1994). Chiral Aziridines—Their Synthesis and Use in Stereoselective Transformations. Angewandte Chemie International Edition in English, 33(6), 599-619.

- Hu, X. E. (2004). Nucleophilic Ring Opening of Aziridines. Tetrahedron, 60(13), 2701-2743.

- Schjoeth-Eskesen, C., et al. (2015). Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. European Journal of Organic Chemistry, 2015(11), 2447-2453.

- Frontiers in Chemistry. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle.

- MySkinRecipes. (R)

- Organic Syntheses. (1990). N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. Org. Synth. 1990, 69, 70.

- Research Journal of Pharmacy and Technology. (2022). Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine.

- Organic Syntheses. Aziridine, 2-benzyl-3-phenyl-, cis-.

- MDPI. (2018). Unexplored Nucleophilic Ring Opening of Aziridines.

- AChemBlock. (R)-N-Boc-Aziridine-2-carboxylic acid methyl ester 95%. [Product Page URL to be added]

- NIH. (2021). Atom Economical Multi-Substituted Pyrrole Synthesis from Aziridine.

- Organic Syntheses. (1990). N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER.

- Akhtar, R., et al. (2018). Nucleophilic ring opening reactions of aziridines. Molecular Diversity, 22(2), 447-501.

- Choi, J., et al. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1729.

- Generic Chemical Supplier. (R)

- ResearchGate. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds.

- PubMed. (2006). Aziridinium from N,N-dibenzyl serine methyl ester: synthesis of enantiomerically pure beta-amino and alpha,beta-diamino esters. Organic Letters, 8(10), 2183-2186.

- ResearchGate. (2011). Aziridinium from N,N-Dibenzyl Serine Methyl Ester: Synthesis of Enantiomerically Pure -Amino and ,-Diamino Esters.

- Alfa Chemistry. CAS 1260593-39-2 1-tert-Butyl 2-methyl-(2R)

- ResearchGate. (2019). ¹H NMR spectra of cis‐aziridine (A) and trans‐aziridine (B) model compounds...

- Beilstein Journals. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journal of Organic Chemistry, 15, 1786-1860.

- ResearchGate. (2019). ¹H NMR spectra of cis‐aziridine (A) and trans‐aziridine (B) model...

Sources

- 1. mdpi.com [mdpi.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. escales | Virtual tour generated by Panotour [ub.edu]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Aziridinium from N,N-dibenzyl serine methyl ester: synthesis of enantiomerically pure beta-amino and alpha,beta-diamino esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nucleophilic ring opening reactions of aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Data of (S)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate (CAS No. 126496-79-5) is a chiral building block of significant interest in medicinal chemistry and organic synthesis.[1][2] Its strained three-membered ring and dual ester functionalities make it a versatile precursor for the synthesis of complex nitrogen-containing molecules, including unnatural amino acids and pharmaceutical intermediates.[3][4] A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation. This guide provides a comprehensive analysis of the expected spectral data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental spectroscopic principles and data from closely related structural analogs.

Introduction: The Structural Significance of (S)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate

The unique trifunctional nature of (S)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate—a chiral center, a reactive aziridine ring, and two distinct ester groups (a sterically demanding tert-butyl ester and a methyl ester)—offers a powerful platform for stereoselective transformations. The tert-butoxycarbonyl (Boc) group serves as a common protecting group for the nitrogen atom, enhancing the stability of the aziridine ring while influencing its reactivity.[4] Spectroscopic analysis is non-negotiable for confirming the integrity of this molecule, both in its pristine state and as it undergoes chemical transformations.

Experimental Methodologies for Spectral Acquisition

To ensure the acquisition of high-quality, reproducible spectral data, the following experimental protocols are recommended. These represent best practices in the field for the analysis of small organic molecules like aziridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed NMR analysis is crucial for the unambiguous structural confirmation of the target molecule.

Experimental Protocol:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of (S)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate and dissolve it in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

-

Internal Standard: The residual solvent peak of chloroform (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR) is typically used as the internal standard.[5]

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Obtain a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans will be necessary compared to the ¹H NMR spectrum to achieve a good signal-to-noise ratio.

-

-

2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Causality Behind Experimental Choices:

-

Choice of Solvent: CDCl₃ is an excellent choice as it is a common solvent for a wide range of organic compounds and its residual peaks do not typically interfere with the signals of interest for this molecule.

-

High-Field Spectrometer: The use of a high-field instrument is particularly important for resolving the diastereotopic protons of the aziridine ring, which are expected to be in a crowded region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation (Neat Film):

-

As (S)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate is a liquid at room temperature, the simplest method is to prepare a thin film.[1]

-

Place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Gently press the plates together to form a thin, uniform film.[6]

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Causality Behind Experimental Choices:

-

Neat Film Technique: This method is preferred for pure liquid samples as it avoids the use of solvents that could obscure important regions of the spectrum.[6][7] It is also a quick and straightforward technique.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound.

Experimental Protocol:

-

Instrumentation: Employ a high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a soft ionization technique like electrospray ionization (ESI).

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

-

Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data, which can aid in structural elucidation.

-

Causality Behind Experimental Choices:

-

HRMS with ESI: This combination is ideal for obtaining an accurate mass measurement, which allows for the determination of the elemental formula. ESI is a soft ionization technique that typically keeps the molecular ion intact, which is essential for accurate molecular weight determination.[5]

Predicted Spectral Data and Interpretation

Due to the limited availability of published and verified spectral data for (S)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate, the following data is predicted based on the analysis of closely related N-Boc protected aziridine esters.

Molecular Structure

Caption: Molecular structure of (S)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate.

¹H NMR Spectrum (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |

| ~3.75 | s | 3H | O-CH ₃ | - |

| ~3.10 | dd | 1H | Aziridine CH | ~6.0, 3.0 |

| ~2.55 | dd | 1H | Aziridine CH ₂ (trans to ester) | ~6.0, 1.5 |

| ~2.30 | dd | 1H | Aziridine CH ₂ (cis to ester) | ~3.0, 1.5 |

| 1.48 | s | 9H | C(CH ₃)₃ | - |

Interpretation:

-

O-CH₃ (s, ~3.75 ppm): The methyl ester protons are expected to appear as a sharp singlet in the downfield region due to the deshielding effect of the adjacent oxygen atom.

-

Aziridine Protons (~2.30-3.10 ppm): The three protons on the aziridine ring form a complex splitting pattern. The proton on the chiral carbon (C2) will be a doublet of doublets due to coupling with the two diastereotopic protons on the adjacent carbon (C3). The two protons on C3 will also be doublets of doublets, coupling with each other (geminal coupling) and with the proton on C2 (vicinal coupling). The cis and trans coupling constants in aziridines are typically small.

-

C(CH₃)₃ (s, 1.48 ppm): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a characteristic signal for the Boc protecting group.

¹³C NMR Spectrum (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~169.0 | C =O (Methyl ester) |

| ~160.0 | C =O (Boc group) |

| ~81.0 | C (CH₃)₃ |

| ~52.5 | O-C H₃ |

| ~36.0 | Aziridine C H |

| ~34.0 | Aziridine C H₂ |

| 28.3 | C(C H₃)₃ |

Interpretation:

-

Carbonyl Carbons (~160.0-169.0 ppm): Two distinct signals are expected for the two carbonyl carbons of the ester and carbamate groups.

-

Quaternary Carbon of Boc Group (~81.0 ppm): The quaternary carbon of the tert-butyl group appears in the downfield region.

-

O-CH₃ Carbon (~52.5 ppm): The carbon of the methyl ester is expected around this region.

-

Aziridine Carbons (~34.0-36.0 ppm): The two carbons of the strained aziridine ring will appear in the upfield region.

-

tert-Butyl Carbons (28.3 ppm): The three equivalent methyl carbons of the Boc group will give a single, intense signal.

Infrared (IR) Spectrum (Predicted)

Sample Preparation: Neat film

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium-Strong | C-H stretch (sp³) |

| ~1750 | Strong | C=O stretch (Ester) |

| ~1700 | Strong | C=O stretch (Carbamate - Boc) |

| ~1370 | Medium | C-H bend (tert-butyl) |

| ~1250 | Strong | C-O stretch (Ester) |

| ~1160 | Strong | C-O stretch (Carbamate) |

Interpretation:

-

C-H Stretch (~2980 cm⁻¹): This absorption is characteristic of the stretching vibrations of the sp³ hybridized C-H bonds in the methyl and tert-butyl groups.

-

C=O Stretches (~1750 and ~1700 cm⁻¹): Two strong and distinct carbonyl absorption bands are the most prominent features of the IR spectrum. The ester carbonyl is expected at a higher wavenumber than the carbamate carbonyl of the Boc group.

-

C-O Stretches (~1250 and ~1160 cm⁻¹): Strong bands corresponding to the C-O stretching vibrations of the ester and carbamate groups will be present in the fingerprint region.

High-Resolution Mass Spectrum (HRMS) (Predicted)

Ionization Mode: ESI+ Molecular Formula: C₉H₁₅NO₄ Exact Mass: 201.0998

| m/z | Ion |

| 202.1071 | [M+H]⁺ |

| 224.0890 | [M+Na]⁺ |

| 146.0555 | [M - C₄H₉O + H]⁺ (Loss of tert-butoxy) |

| 102.0555 | [M - C₅H₉O₂ + H]⁺ (Loss of Boc group) |

Interpretation:

-

Molecular Ion Peaks: In positive ESI mode, the most abundant ions are expected to be the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. The accurate mass measurement of these ions will confirm the elemental composition of the molecule.

-

Fragmentation: A characteristic fragmentation pathway for N-Boc protected compounds is the loss of the tert-butyl group or the entire Boc group.[8][9][10] The loss of isobutylene (56 Da) from the [M+H]⁺ ion is also a common fragmentation pathway for Boc-protected amines.

Integrated Spectral Analysis Workflow

A robust characterization of (S)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate involves a synergistic approach, integrating data from all spectroscopic techniques.

Caption: Integrated workflow for the spectral characterization of the title compound.

Conclusion

The spectral data of (S)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate is characterized by a unique set of signals that directly correspond to its distinct structural features. The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework, including the diastereotopic protons of the aziridine ring. The IR spectrum confirms the presence of the key ester and carbamate functional groups, while high-resolution mass spectrometry unequivocally determines the molecular formula. This guide provides researchers and scientists with the necessary information to confidently identify and characterize this important chiral building block, ensuring the quality and reliability of their synthetic endeavors.

References

-

Macmillan Group, Princeton University. Supplementary Information. Nature. Available at: [Link]

-

MySkinRecipes. (R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate. Available at: [Link]

-

Royal Society of Chemistry. Preparing a sample for infrared spectroscopy. YouTube. Available at: [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Available at: [Link]

-

ResearchGate. How to prepare IR samples?. Available at: [Link]

-

Beilstein Journals. N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Available at: [Link]

-

Chemguide. Fragmentation patterns in the mass spectra of organic compounds. Available at: [Link]

-

Kostiainen, R. Ion fragmentation of small molecules in mass spectrometry. University of Helsinki. Available at: [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]

-

Precise PEG. 1-(tert-butyl) 2-methyl (S)-aziridine-1,2-dicarboxylate. Available at: [Link]

-

ChemRxiv. Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. Available at: [Link]

-

PMC. Unexplored Nucleophilic Ring Opening of Aziridines. Available at: [Link]

-

PMC. Recent updates and future perspectives in aziridine synthesis and reactivity. Available at: [Link]

Sources

- 1. (R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. Buy (R)-tert-butyl 2-methylaziridine-1-carboxylate | 129319-91-1 [smolecule.com]

- 4. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. uab.edu [uab.edu]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Stability of 1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate

Abstract: 1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate is a cornerstone chiral building block in modern organic synthesis, prized for its utility in constructing complex nitrogen-containing molecules for pharmaceutical and agrochemical applications.[1][2] Its synthetic power, however, is intrinsically linked to its chemical instability, a direct consequence of the high ring strain inherent to the three-membered aziridine core. This guide provides a comprehensive analysis of the compound's stability profile, moving beyond a simple listing of hazards to explain the underlying chemical principles that govern its reactivity. We will explore the primary degradation pathways—including nucleophilic ring-opening, hydrolysis, and thermal decomposition—and offer field-proven insights for its handling, storage, and use. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the synthetic potential of this versatile intermediate while ensuring experimental integrity and safety.

Introduction: Understanding the Duality of Reactivity and Instability

This compound is a densely functionalized molecule featuring a strained three-membered heterocycle. Its structure is the key to its utility and its instability. The aziridine ring possesses approximately 26-27 kcal/mol of ring strain, a thermodynamic impetus that drives reactions toward ring-opening.[3] This inherent reactivity is further amplified by two key electron-withdrawing groups (EWGs):

-

N-tert-butoxycarbonyl (N-Boc) group: This group activates the aziridine ring by reducing the electron density on the nitrogen atom, making the ring carbons more electrophilic.[4][5] It also provides a convenient handle for deprotection under acidic conditions.

-

C-methyl ester (C-COOMe) group: This second EWG further polarizes the C2-C3 bond, influencing the regioselectivity of nucleophilic attack.

This electronic activation, combined with the severe angle strain, renders the molecule highly susceptible to a variety of chemical transformations, which must be understood and controlled for successful synthetic application.

Caption: Core structure and key functional groups influencing stability.

Primary Degradation Pathways: A Mechanistic View

The "instability" of this compound is best understood as a high propensity for specific chemical reactions. The most critical degradation pathways are driven by nucleophiles, water, and heat.

Nucleophilic Attack: The Predominant Reaction Pathway

Due to its high ring strain and electronic activation, the molecule is a potent electrophile. It readily reacts with a wide range of nucleophiles in ring-opening reactions, which is often the desired synthetic transformation but represents a major stability concern if unintended.[6][7]

Mechanism and Regioselectivity: The reaction typically proceeds via an SN2 mechanism. For activated aziridines like this one, nucleophilic attack predominantly occurs at the C3 carbon (the β-carbon), which is sterically less hindered than the C2 carbon bearing the ester group.[3] This regioselectivity is a cornerstone of its synthetic utility, leading to the formation of α-amino acid derivatives.[8]

Caption: General workflow for nucleophilic ring-opening at the C3 position.

A wide array of nucleophiles can initiate this degradation. The table below summarizes common reagents that are incompatible or will react readily with the aziridine.

| Nucleophile Class | Examples | Reactivity Profile |

| Organometallics | Organocuprates (R₂CuLi), Grignard Reagents (RMgBr) | High; react readily, often requiring low temperatures. |

| Amines | Primary and secondary amines (RNH₂, R₂NH) | Moderate to High; serves as a common synthetic route to diamines. |

| Thiols | Thiolates (RS⁻) | High; thiols are potent nucleophiles for aziridine opening. |

| Azides | Sodium Azide (NaN₃) | High; azide is an excellent nucleophile for introducing the N₃ group. |

| Halides | I⁻, Br⁻ (with Lewis Acid) | Moderate; typically requires activation with a Lewis acid. |

Hydrolytic Stability: Sensitivity to Aqueous Environments

Hydrolysis is a significant competing side reaction, especially in protic solvents or under non-anhydrous conditions.[9][10] The molecule contains two functional groups susceptible to hydrolysis, with distinct pH dependencies.

-

Acid-Catalyzed Degradation: This is the most severe condition. Strong acids (e.g., trifluoroacetic acid, HCl) will rapidly and irreversibly cleave the N-Boc protecting group.[5] Concurrently, acidic conditions can catalyze the hydrolysis of the methyl ester to a carboxylic acid and promote the hydrolytic opening of the aziridine ring itself.

-

Base-Mediated Degradation: The primary reaction under basic conditions (e.g., NaOH, KOH) is the saponification of the methyl ester to the corresponding carboxylate. The N-Boc group is generally stable to basic conditions, a feature often exploited in synthesis.[5] However, prolonged exposure to strong bases can lead to undesired side reactions.

Caption: Key hydrolytic degradation pathways under acidic vs. basic conditions.

Thermal Stability

The thermal stability is primarily limited by the N-Boc group. While robust at ambient temperatures, the Boc group can be removed thermally without any added catalyst at elevated temperatures, typically around 150°C.[11] The mechanism involves fragmentation into the free amine (via a carbamic acid intermediate), carbon dioxide, and isobutylene.[11] While this can be a synthetically useful "green" deprotection method, it represents a significant stability liability if high temperatures are encountered unintentionally during processing or storage.

| Condition | Temperature | Outcome | Reference |

| Long-term Storage | -20°C to 8°C | Optimal Stability | [12][13][14] |

| Room Temperature | ~25°C | Slow degradation possible, especially with moisture | Implied by storage recommendations |

| Elevated Temperature | >100-150°C | Thermal N-Boc deprotection, potential for racemization | [11] |

Photolytic Stability

While saturated heterocycles are generally less prone to photolytic degradation than aromatic systems, the high reactivity of the aziridine ring makes it a potential target for photochemical reactions, such as those involving radical intermediates.[15][16] For confirmatory stability studies, exposure to a standardized light source is essential to rule out photolytic degradation pathways, especially if the final drug substance or product will not be packaged in light-resistant containers.

Recommendations for Handling and Storage

Given the compound's reactivity, adherence to strict handling and storage protocols is paramount for preserving its chemical integrity.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen. Supplier recommendations consistently call for refrigerated or freezer storage, typically at -20°C or 2-8°C .[12][13][14]

-

Handling: All manipulations should be performed in a fume hood using an inert atmosphere whenever possible. Use dry, aprotic solvents (e.g., THF, dichloromethane, toluene) for transfers and reactions. Avoid contact with:

-

Strong acids and bases

-

Protic solvents (water, alcohols) unless part of a controlled reaction

-

Nucleophilic reagents

-

Excessive heat

-

-